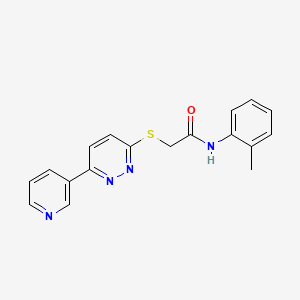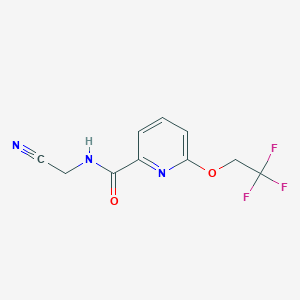![molecular formula C11H11F2N3O B2890521 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198749-08-3](/img/structure/B2890521.png)
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential as therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine typically involves the following steps:
Preparation of (3,3-Difluorocyclobutyl)methanol: This intermediate can be synthesized from commercially available starting materials through a series of reactions, including fluorination and cyclization.
Formation of the Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be constructed using various synthetic methodologies, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Coupling of the Two Fragments: The final step involves coupling the (3,3-Difluorocyclobutyl)methanol with the imidazo[1,2-b]pyridazine core under appropriate reaction conditions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
化学反应分析
Types of Reactions
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of IL-17A, a pro-inflammatory cytokine, by binding to its receptor and preventing downstream signaling events . This inhibition can reduce inflammation and tissue damage associated with autoimmune diseases.
相似化合物的比较
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Pyridazine Derivatives: These compounds have a similar pyridazine ring but lack the imidazo moiety, resulting in different chemical and biological properties.
Uniqueness
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds .
属性
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)5-8(6-11)7-17-10-2-1-9-14-3-4-16(9)15-10/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKKJDTXBXYIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)
![(2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide](/img/structure/B2890441.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2890442.png)
![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2890443.png)
![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE](/img/structure/B2890444.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)



![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)




